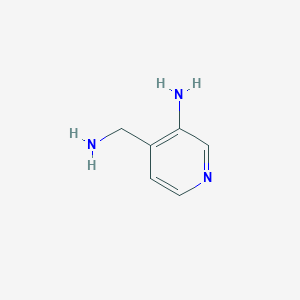

4-(Aminomethyl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

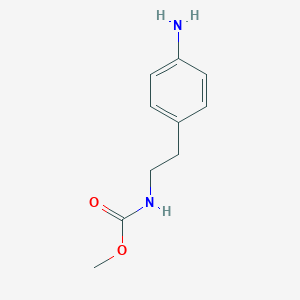

“4-(Aminomethyl)pyridine” is a compound that has derivatives which act as reversible inhibitors of various copper amine oxidases (CAOs) . It is a trifunctional amine for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .

Synthesis Analysis

Aminopyridines, including “4-(Aminomethyl)pyridine”, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The diversity in their pharmacological activities has attracted many researchers to explore efficient procedures for synthesizing different types of aminopyridine derivatives .

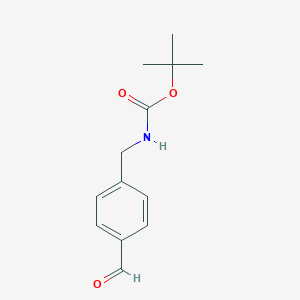

Molecular Structure Analysis

The molecular structure of “4-(Aminomethyl)pyridine” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Aminopyridine ligands, including “4-(Aminomethyl)pyridine”, depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity . Chelating ligands containing O and N donor atoms exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .

Physical And Chemical Properties Analysis

The molecular formula of “4-(Aminomethyl)pyridine” is C6H8N2, and its molecular weight is 108.14 g/mol . More detailed physical and chemical properties can be found in the PubChem database .

Wissenschaftliche Forschungsanwendungen

Applications in Heterocyclic Compound Synthesis

4-(Aminomethyl)pyridin-3-amine is a pivotal raw material in the synthesis of heterocyclic compounds. Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen, are crucial in the development of pharmaceuticals, agricultural chemicals, dyes, and high-energy materials. This chemical's derivatives are extensively utilized in creating agricultural products, pharmaceuticals, dyes, and corrosion inhibitors. Its role in producing analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids underscores its versatility and importance in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

In Catalysis and Organic Synthesis

The chemical is instrumental in catalysis and organic synthesis, particularly in creating complex molecules through cross-coupling reactions. Its utilization in developing recyclable copper catalyst systems for C-N bond-forming reactions underscores its significance in sustainable chemistry. These catalysts, derived from aminomethylpyridine derivatives, are essential in synthesizing aromatic, heterocyclic, and aliphatic amines, highlighting their broad applicability and potential for commercial exploitation (Kantam et al., 2013).

Environmental Applications

Environmental science benefits from this chemical through the development of amine-functionalized sorbents for pollutant removal, notably in water treatment. Amine-containing sorbents, particularly those functionalized with aminomethylpyridine derivatives, are highlighted for their efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These compounds' interaction with PFAS through electrostatic, hydrophobic, and morphological features offers a promising solution to address these persistent pollutants in municipal water and wastewater treatments (Ateia et al., 2019).

In Pharmacological Research

In pharmacological research, derivatives of 4-(Aminomethyl)pyridin-3-amine have shown potential as central nervous system (CNS) acting drugs. The structural versatility of this chemical allows for the synthesis of compounds with varying pharmacological activities, from antidepressants to anticonvulsants, demonstrating its crucial role in developing novel therapeutic agents (Saganuwan, 2017).

Eigenschaften

IUPAC Name |

4-(aminomethyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKNYDPZJJXIMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463614 |

Source

|

| Record name | 4-(aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)pyridin-3-amine | |

CAS RN |

144288-49-3 |

Source

|

| Record name | 4-(aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)

![Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-](/img/structure/B114155.png)